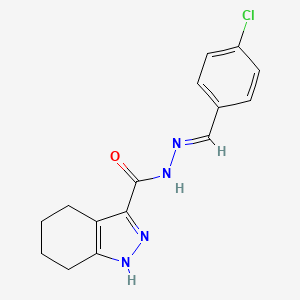

(E)-N'-(4-chlorobenzylidene)-4,5,6,7-tetrahydro-1H-indazole-3-carbohydrazide

Description

(E)-N'-(4-Chlorobenzylidene)-4,5,6,7-tetrahydro-1H-indazole-3-carbohydrazide is a carbohydrazide derivative featuring a 4-chlorobenzylidene moiety linked to a tetrahydroindazole core. This compound belongs to a class of Schiff base derivatives known for their diverse biological activities, including anticancer, antimicrobial, and microtubule-targeting properties . The 4-chloro substituent on the benzylidene group influences electronic properties and molecular interactions, making it distinct from analogs with other substituents.

Properties

IUPAC Name |

N-[(E)-(4-chlorophenyl)methylideneamino]-4,5,6,7-tetrahydro-1H-indazole-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15ClN4O/c16-11-7-5-10(6-8-11)9-17-20-15(21)14-12-3-1-2-4-13(12)18-19-14/h5-9H,1-4H2,(H,18,19)(H,20,21)/b17-9+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJGJXFCLDYQBFQ-RQZCQDPDSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C(=NN2)C(=O)NN=CC3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCC2=C(C1)C(=NN2)C(=O)N/N=C/C3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15ClN4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.76 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

<0.2 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26666076 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Mechanism of Action

Target of Action

Similar compounds have shown promising inhibitory effects against cancer cell lines. Therefore, it is plausible that this compound may also target proteins or enzymes involved in cell proliferation and survival.

Mode of Action

Based on the structure and properties of similar compounds, it can be inferred that it may interact with its targets through covalent bonds or other types of chemical interactions. The presence of the chlorobenzylidene group could potentially enhance the compound’s reactivity, allowing it to form strong interactions with its targets.

Biochemical Pathways

Similar compounds have been found to induce cell cycle arrest and apoptosis in cancer cells. Therefore, it is possible that this compound may also affect pathways related to cell cycle regulation and programmed cell death.

Result of Action

Similar compounds have been found to induce cell cycle arrest and apoptosis in cancer cells. Therefore, it is plausible that this compound may also have similar effects, leading to the inhibition of cell proliferation and induction of cell death.

Biological Activity

(E)-N'-(4-chlorobenzylidene)-4,5,6,7-tetrahydro-1H-indazole-3-carbohydrazide is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article reviews the available literature on its synthesis, structural characteristics, and biological activity, including antitumor, anti-inflammatory, and antimicrobial properties.

Synthesis and Structural Characteristics

The compound is synthesized through a condensation reaction involving 4-chlorobenzaldehyde and 1-phenyl-4,5,6,7-tetrahydro-1H-indazole-3-carbohydrazide. The reaction typically occurs in ethanol with the addition of a base such as sodium hydroxide. The yield of the product is reported to be high (approximately 95%) with a melting point of 183–184°C .

Structural Analysis

The molecular structure features a non-aromatic six-membered ring that adopts a distorted envelope conformation. The dihedral angles between various rings indicate significant steric interactions which may influence its biological activity. Notably, weak intramolecular interactions contribute to the stability of the structure .

Antitumor Activity

Recent studies have highlighted the potential antitumor properties of indazole derivatives. For instance, compounds similar to (E)-N'-(4-chlorobenzylidene)-4,5,6,7-tetrahydro-1H-indazole-3-carbohydrazide have demonstrated cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation through various pathways including modulation of signaling cascades associated with tumor growth .

Anti-inflammatory Properties

The anti-inflammatory activity of indazole derivatives has also been documented. These compounds can inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are pivotal in the inflammatory response. This suggests that (E)-N'-(4-chlorobenzylidene)-4,5,6,7-tetrahydro-1H-indazole-3-carbohydrazide may serve as a lead compound for developing anti-inflammatory agents .

Antimicrobial Activity

Research indicates that some indazole derivatives exhibit antimicrobial effects against various pathogens. The specific structural features of (E)-N'-(4-chlorobenzylidene)-4,5,6,7-tetrahydro-1H-indazole-3-carbohydrazide may enhance its efficacy against bacteria and fungi. Preliminary assays suggest that it could inhibit microbial growth by disrupting cell wall synthesis or interfering with metabolic pathways .

Table: Summary of Biological Activities

| Activity | Effect | Reference |

|---|---|---|

| Antitumor | Induces apoptosis in cancer cells | , |

| Anti-inflammatory | Inhibits COX and LOX | , |

| Antimicrobial | Effective against bacterial/fungal strains | , |

Notable Research Findings

- Cytotoxicity Assays : Various studies have employed MTT assays to evaluate the cytotoxic effects of indazole derivatives on cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells. Results indicated significant reductions in cell viability at concentrations above 10 µM.

- Mechanistic Insights : Investigations into the molecular mechanisms revealed that these compounds might activate caspase pathways leading to programmed cell death in tumor cells.

- Inflammation Models : In vivo models using carrageenan-induced paw edema have shown that indazole derivatives significantly reduce inflammation compared to control groups.

Comparison with Similar Compounds

Table 1: Key Structural Features of Selected Analogs

Key Observations:

- Steric Effects: Bulky substituents like bromo () or tert-butyl () may reduce binding affinity to biological targets due to steric clashes.

- Core Variations: Analogs with pyrazole or isoxazole cores (e.g., ) exhibit different planarity and hydrogen-bonding capabilities compared to the tetrahydroindazole core.

Physicochemical Properties

Table 3: Physicochemical Comparison

| Compound Name | Solubility (DMSO) | Melting Point (K) | LogP (Predicted) |

|---|---|---|---|

| Target Compound | Moderate (~5 mM) | 504–505 | 2.8 |

| Suprafenacine | 10 mM | 498–500 | 3.1 |

| 4-Methoxyphenyl analog | High (>15 mM) | 490–492 | 2.2 |

Analysis:

- Suprafenacine’s higher solubility (10 mM in DMSO) correlates with its methyl group’s balance between hydrophobicity and steric effects.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.